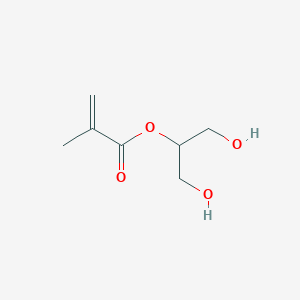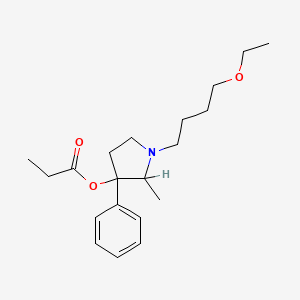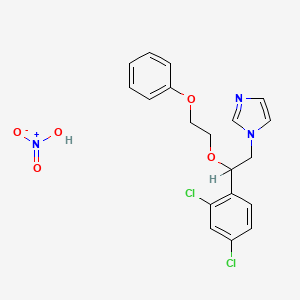
1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole nitrate is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole nitrate typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and phenoxyethanol. The key steps may involve:
Nucleophilic substitution: Reacting 2,4-dichlorophenyl derivatives with phenoxyethanol under basic conditions.
Imidazole formation: Cyclization reactions to form the imidazole ring.
Nitration: Introduction of the nitrate group through nitration reactions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole nitrate can undergo various chemical reactions, including:
Oxidation: Conversion to oxides or other higher oxidation states.
Reduction: Reduction of the nitrate group to amines or other reduced forms.
Substitution: Halogen substitution reactions, especially involving the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical agent for treating diseases.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole nitrate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring is known to bind to metal ions or active sites in proteins, affecting their function. The nitrate group may also play a role in modulating biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole
- 1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole hydrochloride
Uniqueness
1-(2-(2,4-Dichlorophenyl)-2-(2-phenoxyethoxy)ethyl)-1H-imidazole nitrate is unique due to the presence of the nitrate group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
71821-39-1 |
|---|---|
Fórmula molecular |
C19H19Cl2N3O5 |
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
1-[2-(2,4-dichlorophenyl)-2-(2-phenoxyethoxy)ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C19H18Cl2N2O2.HNO3/c20-15-6-7-17(18(21)12-15)19(13-23-9-8-22-14-23)25-11-10-24-16-4-2-1-3-5-16;2-1(3)4/h1-9,12,14,19H,10-11,13H2;(H,2,3,4) |
Clave InChI |
ONQFXFTWNCMZKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


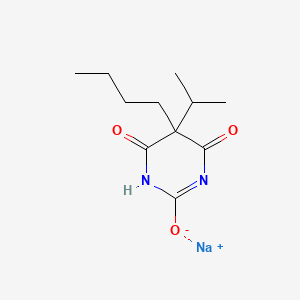
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)
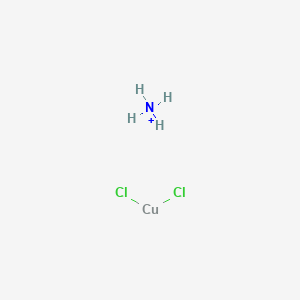


![1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-](/img/structure/B14469111.png)
![2-[4-(Benzyloxy)phenyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14469116.png)
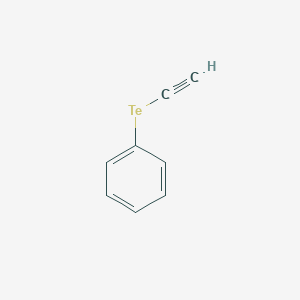
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)



